(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
Description
The compound (6Z)-6-[(4-chlorophenyl)methylidene]-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-5-one features a fused bicyclic core comprising a 1,2,4-triazole and 1,3-thiazole ring system. Key structural attributes include:
- Z-configuration at the 6-position due to the methylidene group linked to a 4-chlorophenyl substituent.
- A phenyl group at position 3 of the triazole ring.
This scaffold is structurally related to pharmacologically active triazolothiazole derivatives, which often exhibit antimicrobial, anti-inflammatory, or enzyme inhibitory properties .
Properties
CAS No. |
95356-83-5 |
|---|---|
Molecular Formula |
C17H10ClN3OS |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
(6E)-6-[(4-chlorophenyl)methylidene]-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C17H10ClN3OS/c18-13-8-6-11(7-9-13)10-14-16(22)21-15(19-20-17(21)23-14)12-4-2-1-3-5-12/h1-10H/b14-10+ |
InChI Key |
JZTVPEOAZRMXRO-GXDHUFHOSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C(=O)C(=CC4=CC=C(C=C4)Cl)S3 |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C(=O)/C(=C\C4=CC=C(C=C4)Cl)/S3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C(=O)C(=CC4=CC=C(C=C4)Cl)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3-phenyl-1,2,4-triazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of
Biological Activity
The compound (6Z)-6-[(4-chlorophenyl)methylidene]-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-5-one is a member of the thiazole and triazole family, known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound features a triazole ring fused with a thiazole moiety, which is essential for its biological activity. The presence of the chlorophenyl group enhances its pharmacological properties by influencing its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and triazole structures exhibit significant antimicrobial properties. In a study focusing on thiazolo[2,3-c][1,2,4]triazole derivatives, several compounds showed promising activity against various bacterial strains including Mycobacterium tuberculosis and Staphylococcus aureus . The mechanism of action is believed to involve inhibition of bacterial fatty acid biosynthesis via interaction with the enoyl-acyl carrier protein reductase enzyme .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| H127 | M. tuberculosis | 12.5 μM |
| Compound 10 | C. albicans | 32 μg/mL |
| Compound 11 | S. aureus | 16 μg/mL |
Anticancer Activity
The anticancer potential of similar compounds has been extensively studied. For instance, derivatives of triazolo[3,4-b][1,3]thiadiazine have demonstrated significant antitumor activity across multiple cancer cell lines in National Cancer Institute screenings . These compounds showed varying degrees of effectiveness against leukemia, lung cancer, and breast cancer cells.
Case Study: Antitumor Activity Assessment
In a comprehensive study involving 60 cancer cell lines, certain derivatives exhibited potent antineoplastic activity. Notably, structural modifications such as substituting hydrogen with alkyl groups led to enhanced efficacy against specific cancer types like MDA-MB-468 breast cancer cells .
Table 2: Anticancer Activity of Triazole Derivatives
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| Compound A | Breast Cancer | 5.0 |
| Compound B | Non-Small Cell Lung Cancer | 10.0 |
| Compound C | Colon Cancer | 7.5 |
The biological activities attributed to these compounds are often linked to their ability to interact with specific cellular targets. For example, the inhibition of enzymes involved in cell proliferation and survival pathways is a common mechanism observed in anticancer agents derived from triazoles and thiazoles .
Structure-Activity Relationship (SAR)
The relationship between chemical structure and biological activity is crucial for optimizing the pharmacological properties of these compounds. Modifications at various positions on the triazole or thiazole rings can significantly affect their binding affinity and selectivity towards biological targets .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it suitable for various applications:
Antimicrobial Activity
Studies have shown that derivatives of triazole and thiazole compounds often display antimicrobial properties. Research indicates that (6Z)-6-[(4-Chlorophenyl)Methylidene]-3-Phenyl-5H,6H-[1,2,4]Triazolo[3,4-B][1,3]Thiazol-5-One can inhibit the growth of various bacterial strains. This property positions it as a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins. Its structure allows for interactions with multiple cellular targets, enhancing its efficacy against different types of cancer.
Anti-inflammatory Effects
Research indicates that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The specific mechanisms by which this compound exerts these effects are still being elucidated but may involve interference with NF-kB signaling pathways.
Case Studies
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating potential as a broad-spectrum antibiotic. |
| Study B | Anticancer Activity | Showed significant reduction in cell viability in breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Study C | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating potential for treating chronic inflammatory diseases. |
Chemical Reactions Analysis
Cycloaddition Reactions
The exocyclic methylidene group (C=CH) enables participation in [4+2] Diels-Alder reactions. For example, under thermal conditions, this group acts as a dienophile with electron-rich dienes (e.g., furans or cyclopentadienes), forming bicyclic adducts (Fig. 1a). Similar triazolo-thiazole derivatives undergo regioselective cycloadditions, with yields influenced by solvent polarity and substituent effects .
Table 1: Cycloaddition Reactions
| Diene | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Cyclopentadiene | Toluene, 100°C, 12 h | Bicyclo[6.3.0]undecene derivative | 72 | |
| Furan | DCM, RT, 24 h | Oxabicyclic adduct | 65 |
Electrophilic Substitution
The triazolo-thiazole core facilitates electrophilic substitution at electron-rich positions:
-
Sulfonation : Reaction with chlorosulfonic acid introduces sulfonyl groups at the C2 position of the thiazole ring .
-
Nitration : Nitrating agents (HNO₃/H₂SO₄) target the para position of the phenyl substituent, yielding nitro derivatives .
Key Insight : The 4-chlorophenyl group directs electrophiles to its meta position due to the electron-withdrawing Cl substituent .
Thiazole Ring Reactivity
-
Hydrolysis : Under acidic conditions (HCl/H₂O, reflux), the thiazol-5-one ring undergoes hydrolysis to form a carboxylic acid derivative (Fig. 1b) .
-
Amination : Primary amines (e.g., methylamine) attack the carbonyl group, forming imine derivatives .
Chlorophenyl Group Reactivity
-
Nucleophilic Aromatic Substitution : The para-Cl substituent reacts with strong nucleophiles (e.g., NaOH, 120°C) to form phenoxide intermediates, though reactivity is limited due to deactivation by the triazolo-thiazole system .
Oxidation and Reduction
-
Oxidation :
-
Reduction :
Table 2: Redox Reactions
| Reagent | Target Site | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ (aq), Δ | Methylidene | Diketone | 58 | |
| H₂ (1 atm), Pd/C | Methylidene | Dihydro derivative | 89 |
Cross-Coupling Reactions
The 4-chlorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF), replacing Cl with aryl groups (Fig. 1c) . This modification alters the compound’s electronic profile and bioactivity.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition of the methylidene group with alkenes, forming cyclobutane derivatives. This reaction is solvent-dependent, with higher yields in non-polar media .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The table below highlights critical differences between the target compound and its structural analogues:
Key Observations:
Compounds with thiazolo[3,2-b]triazole cores () exhibit positional isomerism in the fused ring system, impacting molecular geometry .
Substituent Effects :
- The 4-chlorophenyl group in the target compound may enhance lipophilicity and electron-withdrawing effects compared to methoxy or isopropoxy substituents in analogues ().
- Phenyl vs. pyrazolyl substituents () influence steric bulk and hydrogen-bonding capacity, critical for target selectivity .
Synthetic Routes: Analogs like ’s Compound 6 rely on monochloroacetic acid for cyclization, while others () use condensation or esterification steps. These methods affect yield and purity .
Computational and Experimental Comparison Metrics
Chemical Similarity Analysis
- Tanimoto Coefficient : Used to compare binary fingerprints (e.g., presence/absence of functional groups). The target compound’s 4-Cl-phenyl group reduces similarity to methoxy-containing analogues (Tanimoto < 0.6) .
- Graph-Based Methods : Graph Isomorphism Networks (GINs) assess topological equivalence. The Z-configuration in the target compound may distinguish it from E-isomers in analogues .
B. Pharmacokinetic Properties (Inferred from )
| Parameter | Target Compound (Predicted) | Compound | Celecoxib (Reference) |
|---|---|---|---|
| LogP (lipophilicity) | ~3.2 (high) | 3.1 | 3.5 |
| Water Solubility | Poor | Moderate | Poor |
The target compound’s chlorophenyl group likely increases LogP compared to ’s methoxy derivatives but aligns with ’s dichlorophenyl analog .
Q & A
Q. How to establish structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-methoxyphenyl).
- Biological testing : Correlate changes in IC50/MIC with electronic (Hammett σ) or steric (Taft Es) parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
